Albomycin epsilon

Description

Properties

CAS No. |

12676-10-7 |

|---|---|

Molecular Formula |

C36H56FeN11O17S |

Molecular Weight |

1002.8 g/mol |

IUPAC Name |

(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+) |

InChI |

InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1 |

InChI Key |

VQCJCCMAGPCDIK-DFBZBFILSA-N |

Isomeric SMILES |

[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |

Canonical SMILES |

[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Albomycin Epsilon

This guide provides a detailed overview of the chemical structure of Albomycin epsilon, a member of the albomycin group of naturally occurring sideromycin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development.

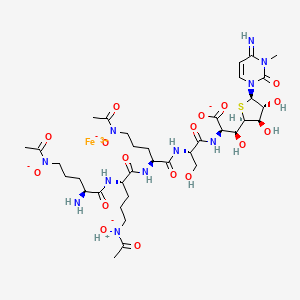

Chemical Structure of this compound

This compound belongs to the sideromycin family of antibiotics, which are characterized by a "Trojan horse" mechanism of action. These molecules consist of a siderophore, an iron-chelating agent, linked to an antibiotic warhead. This unique structure allows the antibiotic to be actively transported into bacterial cells through siderophore uptake systems, thereby overcoming certain mechanisms of antibiotic resistance.

The chemical structure of this compound, like other albomycins, is comprised of two main components:

-

A Ferrichrome-type Siderophore: This part of the molecule is responsible for binding ferric iron (Fe³⁺) and facilitating its transport into bacterial cells. It consists of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine that are linked together and to a serine residue via amide bonds.[1][2][3]

-

A Thionucleoside Antibiotic Moiety: This is the "warhead" of the molecule, responsible for its antimicrobial activity. It is a 6′-amino-4′-thioheptose nucleoside that is connected to the siderophore component through a serine linker.[1][2]

The different congeners of albomycin, including δ₁, δ₂, and ε, are distinguished by variations in the substituent at the C4 position of the pyrimidine nucleobase.[1][2] The precise chemical structure of this compound is detailed in Figure 1.

Figure 1. Chemical structures of albomycins δ1, δ2, and ε.

Mechanism of Action: A Trojan Horse Strategy

The siderophore component of this compound acts as a delivery vehicle. Bacteria, which have a high requirement for iron, recognize the siderophore and actively transport the entire molecule across their cell membranes using specific transporter proteins like FhuA in E. coli.[1][4]

Once inside the cytoplasm, the albomycin molecule is thought to be cleaved, releasing the thionucleoside warhead.[2] This active moiety then inhibits seryl-tRNA synthetase, a crucial enzyme involved in protein synthesis.[2][3] By blocking this enzyme, this compound effectively halts protein production, leading to bacterial cell death.

The following diagram illustrates the proposed "Trojan Horse" mechanism of action for albomycins.

Albomycin's cellular entry and action.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the public domain, studies on the albomycin family provide valuable insights. One study reported that, in contrast to Albomycin δ₂, this compound showed no significant in vitro activity against several tested strains of Streptococcus pneumoniae and Staphylococcus aureus.[5] This suggests that the specific substituent at the C4 position of the pyrimidine ring is critical for the antibiotic's efficacy.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Albomycin ε | S. pneumoniae, S. aureus | No activity observed | [5] |

| Albomycin δ₂ | S. pneumoniae, S. aureus | Highly potent | [5] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The synthesis and evaluation of albomycins involve complex multi-step procedures. Below is a generalized outline of the methodologies that would be employed in the study of this compound, based on published research on related compounds.

4.1. Total Synthesis of this compound

The total synthesis of albomycins is a significant challenge in organic chemistry. A general strategy involves:

-

Synthesis of the Thionucleoside Core: This is often the most complex part of the synthesis, involving multiple stereocontrolled steps to construct the modified sugar and nucleobase.

-

Synthesis of the Siderophore Component: The tripeptide siderophore backbone is typically assembled using standard solid-phase or solution-phase peptide synthesis techniques.

-

Coupling of the Two Moieties: The thionucleoside and the siderophore components are then chemically linked to form the final albomycin molecule.

The following workflow provides a conceptual overview of the synthetic process.

General workflow for albomycin synthesis.

4.2. Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, the following protocol is typically used:

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared in a suitable growth medium.

-

Serial Dilution: The antibiotic is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This in-depth guide provides a comprehensive overview of the chemical structure and related aspects of this compound, tailored for professionals in the field of drug development and scientific research.

References

The Enigmatic Epsilon: A Technical Guide to the Discovery and Isolation of Albomycin ε

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin ε, a minor congener of the albomycin family of siderophore-antibiotic conjugates, represents a compelling yet understudied member of this potent class of antimicrobials. First identified in the 1940s from Streptomyces species, its complex structure and unique "Trojan horse" mechanism of action continue to be of significant interest in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Albomycin ε, with a focus on presenting detailed experimental protocols and quantitative data to aid researchers in its further investigation and development.

Discovery and Background

The story of albomycin began in the 1940s with its initial isolation from the soil bacterium Streptomyces griseus.[1] For decades, the complete chemical structures of the various albomycin congeners remained elusive due to their complexity. It was not until 1982 that Benz and coworkers fully elucidated the structures of three key members of the family: albomycin δ1, δ2, and ε.[2] These molecules share a common architecture: a ferrichrome-type siderophore, responsible for iron chelation and transport into bacterial cells, linked via a serine residue to a thionucleoside antibiotic moiety.[2] The primary structural difference between the congeners lies in the substitution at the C4 position of the pyrimidine nucleobase.

Albomycins employ a sophisticated "Trojan horse" strategy to bypass bacterial defenses.[3] The siderophore component is recognized by bacterial iron uptake systems, facilitating active transport of the entire molecule across the cell membrane. Once inside the cytoplasm, the albomycin is cleaved by peptidases, releasing the toxic thionucleoside warhead which then inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[4][5]

Isolation from Natural Sources: Experimental Protocol

The isolation of Albomycin ε from Streptomyces fermentation broths is a multi-step process aimed at separating it from other congeners and culture components. The following protocol is a composite of established methods for albomycin purification.

Fermentation

-

Inoculum Preparation: A seed culture of Streptomyces griseus or a related producing strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating for 24-48 hours.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be optimized to enhance albomycin yield, with factors such as phosphate, iron, and ornithine concentrations playing a crucial role.[6] Fermentation is typically carried out for 90-120 hours with vigorous aeration and agitation.

Extraction and Initial Purification

-

Cell Removal: The fermentation broth is centrifuged to remove the mycelia.

-

Resin Adsorption: The cell-free supernatant is passed through a column packed with a non-polar adsorbent resin, such as Amberlite XAD4 or XAD7HP.

-

Elution: The column is washed with a low concentration of methanol (e.g., 3%) to remove polar impurities, followed by elution of the albomycin fraction with a higher concentration of methanol (e.g., 50%).

-

Solvent Partitioning: The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with ethyl acetate to remove non-polar contaminants. The aqueous phase containing the albomycins is retained and lyophilized.

Chromatographic Separation

-

Reversed-Phase HPLC: The lyophilized extract is redissolved and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the different albomycin congeners.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For further purification of Albomycin ε, a HILIC column can be employed. This technique separates compounds based on their hydrophilicity and can provide an orthogonal separation to RP-HPLC, improving the final purity.

Quantitative Data

Quantitative data for the isolation of the minor congener Albomycin ε from natural sources is not extensively reported in the literature, with most studies focusing on the major congener, Albomycin δ2. However, the total synthesis of Albomycin ε has been achieved, providing precise characterization data.

| Parameter | Value | Reference |

| Molecular Formula | C36H54FeN11O18S | [7] |

| Molecular Weight | 1032.79 g/mol | [7] |

| Purity (post-synthesis) | >95% | [7] |

Structural Elucidation

The definitive structure of Albomycin ε was confirmed through its total synthesis and characterization by modern spectroscopic techniques.[7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of Albomycin ε.

| Ion Mode | Calculated m/z | Observed m/z |

| [M+H]+ | 1033.2968 | 1033.2971 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of its structure. It is important to note that Albomycin ε is reported to be unstable in D₂O, slowly converting to Albomycin δ₁.[7]

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): Data derived from the total synthesis of Albomycin ε.

| Proton | Chemical Shift (ppm) |

| H-6 | 7.58 |

| H-1' | 5.89 |

| ... | ... |

¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): Data derived from the total synthesis of Albomycin ε.

| Carbon | Chemical Shift (ppm) |

| C-4 | 165.4 |

| C-2 | 155.1 |

| C-6 | 140.2 |

| C-5 | 95.8 |

| C-1' | 88.7 |

| ... | ... |

(Note: The full, detailed NMR peak assignments are extensive and can be found in the supplementary information of the primary literature on the total synthesis of Albomycin ε.)

Mechanism of Action: The Trojan Horse Pathway

The antimicrobial activity of Albomycin ε is a direct result of its ability to exploit bacterial iron transport systems.

Conclusion

Albomycin ε, while a minor component of the albomycin complex, holds significant potential for further antibiotic development. Its unique structure and mechanism of action make it an attractive scaffold for the design of novel antimicrobial agents. This guide provides a foundational resource for researchers, offering detailed protocols and characterization data to facilitate future studies into this fascinating molecule. The successful total synthesis of Albomycin ε has opened new avenues for the generation of analogs and a more thorough investigation of its structure-activity relationships, which will be crucial in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse Antibiotic: An In-depth Technical Guide to the Biological Activity of Albomycin Epsilon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin epsilon belongs to the sideromycin class of antibiotics, a group of natural products that employ a "Trojan horse" strategy to gain entry into bacterial cells. By mimicking essential iron-siderophore complexes, they are actively transported across the bacterial membrane, leading to potent antimicrobial activity. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its more potent and widely studied counterpart, Albomycin delta-2. It details its mechanism of action, antimicrobial spectrum, and resistance mechanisms. This document also includes detailed experimental protocols and visual workflows to facilitate further research and development in this promising class of antibiotics.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Sideromycins, such as the albomycins, represent a promising avenue for the development of novel antibiotics with unique mechanisms of action. Albomycins are produced by certain species of Streptomyces and consist of an iron-chelating siderophore moiety covalently linked to an antibiotic warhead.[1][2] This structure allows them to hijack bacterial iron uptake systems to facilitate their entry into the cell.[1][2] The albomycin family includes several congeners, with Albomycin δ2 being the most potent and extensively studied.[3][4] this compound, while structurally related, exhibits no significant antibacterial activity.[3] This guide will focus on the biological activity of the albomycin family, with quantitative data centered on the highly active Albomycin δ2.

Mechanism of Action: A "Trojan Horse" Strategy

The potent antibacterial activity of albomycins is a direct result of their unique uptake mechanism and intracellular target.

2.1. Cellular Uptake via Siderophore Transport Systems

Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. One such system involves the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). The resulting ferric-siderophore complexes are then recognized by specific outer membrane receptors and actively transported into the cell.

Albomycins mimic these natural ferric-siderophores.[1][2] The siderophore portion of the albomycin molecule chelates iron and is recognized by bacterial ferric hydroxamate uptake systems.[5] In Gram-negative bacteria such as Escherichia coli, this involves the outer membrane transporter FhuA and the periplasmic binding protein FhuD, which then delivers the molecule to the inner membrane ABC transporter FhuBC for translocation into the cytoplasm.[5] A similar transport system has been identified in Gram-positive bacteria like Streptococcus pneumoniae.[5]

2.2. Intracellular Activation and Target Inhibition

Once inside the cytoplasm, the albomycin molecule is cleaved by intracellular peptidases, releasing the toxic warhead, a thionucleoside analog known as SB-217452.[6][7] This active moiety is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid serine during protein synthesis.[7][8] By binding to SerRS, SB-217452 prevents the formation of seryl-tRNA, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[7][8]

Signaling Pathway of Albomycin Action

Caption: Mechanism of action of Albomycin.

Antimicrobial Spectrum and In Vitro Activity

Albomycin δ2 exhibits potent activity against a broad range of both Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.[4][9] The activity of Albomycin δ2 is notably enhanced in iron-deficient media, which mimics the iron-limited environment of a human host.[9][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin δ2 against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | ATCC 49619 | 0.01 | [6] |

| Streptococcus pneumoniae | Clinical Isolate S15 | 0.125 (iron-deficient) | [10] |

| Streptococcus pneumoniae | Clinical Isolate S29 | 0.5 (iron-deficient) | [10] |

| Staphylococcus aureus | USA300 NRS384 (MRSA) | 0.125 | [9] |

| Bacillus subtilis | ATCC 6633 | 0.5 | [9] |

| Escherichia coli | BJ 5183 | 0.005 | [6][9] |

| Neisseria gonorrhoeae | ATCC 49226 | 0.0039 | [9] |

Note: Albomycin ε has been reported to be inactive against all tested strains.[3][9]

Mechanisms of Resistance

Bacterial resistance to albomycins primarily arises from mutations in the genes encoding the siderophore transport system.[5][11] Strains with mutations in fhuA, fhuB, fhuC, or fhuD lose the ability to transport albomycin into the cell and consequently become resistant.[5] Resistance can also emerge through mutations in the target enzyme, seryl-tRNA synthetase, that reduce the binding affinity of the SB-217452 warhead. However, mutations in the transport system are more commonly observed in laboratory settings.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Iron-deficient MHB (optional, for specific assays)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Albomycin δ2 stock solution

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of Albomycin δ2 in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized bacterial inoculum in MHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by identifying the lowest concentration of Albomycin δ2 that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

In Vivo Efficacy in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of Albomycin δ2. Specific parameters will need to be optimized based on the bacterial pathogen and infection model.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacterial pathogen of interest

-

Albomycin δ2 formulated for in vivo administration

-

Vehicle control

-

Positive control antibiotic

-

Sterile saline

-

Surgical and necropsy instruments

Procedure:

-

Infection: Induce a systemic or localized infection in mice with a lethal or sublethal dose of the bacterial pathogen.

-

Treatment: At a predetermined time post-infection, administer Albomycin δ2 via an appropriate route (e.g., subcutaneous, intravenous). Include a vehicle-treated group and a positive control antibiotic group.

-

Monitoring: Monitor the mice for clinical signs of illness and survival over a defined period.

-

Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., spleen, liver, lungs, blood). Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

-

Data Analysis: Compare the survival rates and bacterial loads between the treatment groups to determine the in vivo efficacy of Albomycin δ2.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy study.

Conclusion

Albomycins, particularly Albomycin δ2, are highly potent sideromycin antibiotics with a compelling "Trojan horse" mechanism of action. Their ability to circumvent common resistance mechanisms by utilizing bacterial iron uptake systems, coupled with their potent inhibition of the essential enzyme seryl-tRNA synthetase, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of natural products. The inactivity of this compound highlights the critical role of the warhead structure in antibacterial efficacy and provides a valuable tool for structure-activity relationship studies. Further research into optimizing the siderophore and warhead components could lead to the development of next-generation antibiotics effective against the most challenging multidrug-resistant pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albomycin - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sideromycins: tools and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Two Seryl-tRNA Synthetases in Albomycin-Producing Streptomyces sp. Strain ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Core Structural Divergence of Albomycin Delta2 and Epsilon: A Technical Guide

For Immediate Release

This technical guide provides a detailed comparative analysis of the structural and functional differences between Albomycin delta2 and its biosynthetic precursor, Albomycin epsilon. This document is intended for researchers, scientists, and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Executive Summary

Albomycins are a class of sideromycin antibiotics that employ a "Trojan horse" mechanism to enter and inhibit bacterial growth. The two closely related congeners, Albomycin delta2 and this compound, exhibit a critical structural difference that profoundly impacts their biological activity. Albomycin delta2 is a potent antibiotic, while this compound is largely inactive. This guide elucidates the key structural modification, its biosynthetic origin, and the resulting functional consequences, providing a comprehensive resource for the scientific community.

Structural Elucidation of the Core Difference

The fundamental structural distinction between Albomycin delta2 and this compound lies in a single modification at the N4 position of the cytosine base within the thionucleoside moiety.

-

Albomycin delta2 possesses a carbamoyl group (-C(O)NH2) at the N4 position and a methyl group at the N3 position of the cytosine ring.[1]

-

This compound is the biosynthetic precursor to delta2 and lacks the N4-carbamoyl group, featuring a primary amine (-NH2) at this position instead.[1]

This seemingly minor difference has a profound impact on the molecule's ability to inhibit its target, seryl-tRNA synthetase (SerRS).

Quantitative Structural Data

While a detailed crystal structure of this compound for direct comparative analysis of bond lengths and angles is not publicly available, the crystal structure of Albomycin delta2 in complex with the outer membrane transporter FhuA has been determined.[2] This structure confirms the presence and orientation of the N4-carbamoyl-3-methylcytosine moiety. The critical difference is the addition of the carbamoyl group, which alters the hydrogen bonding potential and electronic distribution at the C4 position of the pyrimidine ring.

| Feature | Albomycin delta2 | This compound |

| Substituent at N4 of Cytosine | Carbamoyl group (-C(O)NH2) | Amino group (-NH2) |

| Substituent at N3 of Cytosine | Methyl group (-CH3) | Methyl group (-CH3) |

| Biological Activity | Potent antibiotic | Biologically inactive |

Biosynthesis: The Path to Potency

The conversion of this compound to Albomycin delta2 is a key step in the albomycin biosynthetic pathway, conferring its potent antibacterial activity. This transformation is catalyzed by the enzyme AbmE.

The biosynthetic gene cluster for albomycin production contains the gene abmI, which encodes a methyltransferase responsible for the N3-methylation of the cytosine base. This methylation occurs prior to the final carbamoylation step. Subsequently, the gene abmE encodes a carbamoyltransferase that catalyzes the addition of a carbamoyl group to the N4 position of the methylated cytosine precursor, converting this compound into the active Albomycin delta2.[3]

References

- 1. scispace.com [scispace.com]

- 2. Comparative evaluation and analysis of DNA N4-methylcytosine methylation sites using deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of Ru-bleomycin complexes by resonance Raman, circular dichroism, and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Albomycin Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of albomycin and its congeners, potent "Trojan horse" antibiotics with significant activity against a range of pathogenic bacteria. This document details the genetic basis, enzymatic machinery, and chemical transformations involved in the assembly of these complex natural products. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and drug development.

Introduction to Albomycins

Albomycins are sideromycins, a class of antibiotics characterized by a siderophore moiety that facilitates their active transport into bacterial cells, where an antibiotic "warhead" is released to exert its effect.[1] The albomycin family, primarily produced by Streptomyces sp. ATCC 700974, consists of several congeners, with albomycin δ2 being the most abundant.[1][2] These molecules are composed of two key components: a ferrichrome-type siderophore and a thionucleoside antibiotic core.[3] The siderophore mimics natural iron-chelating molecules, hijacking bacterial iron uptake systems to gain entry into the cell.[3] Once inside, the albomycin molecule is cleaved by peptidases, releasing the thionucleoside which potently inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to bacterial cell death.[3]

The Albomycin Biosynthetic Gene Cluster (abm)

The genetic blueprint for albomycin biosynthesis is encoded within the abm gene cluster in Streptomyces sp. ATCC 700974.[3] This cluster comprises 18 genes, designated abmA through abmR, which are responsible for the assembly of the albomycin molecule, as well as for the producing organism's self-resistance.[2]

Biosynthesis of the Ferrichrome-Type Siderophore Moiety

The biosynthesis of the siderophore component of albomycin is a multi-step process initiated from the amino acid L-ornithine. This pathway involves the coordinated action of three key enzymes: AbmA, AbmB, and AbmQ.[1][4]

Step 1: Hydroxylation of L-ornithine

The first committed step is the N⁵-hydroxylation of L-ornithine to produce N⁵-hydroxy-L-ornithine. This reaction is catalyzed by AbmB , a flavin-dependent monooxygenase.[1][4]

Step 2: Acetylation of N⁵-hydroxy-L-ornithine

Following hydroxylation, the N⁵-hydroxy-L-ornithine intermediate is acetylated by AbmA , an N-acetyltransferase, to yield N⁵-acetyl-N⁵-hydroxy-L-ornithine.[1][4]

Step 3: Non-ribosomal Peptide Synthesis

Three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine are then assembled by the non-ribosomal peptide synthetase (NRPS) AbmQ .[1][4] This large, multi-domain enzyme iteratively condenses the three modified ornithine units to form the cyclic tripeptide core of the ferrichrome siderophore.[5]

Below is a diagram illustrating the biosynthesis of the ferrichrome siderophore moiety.

Biosynthesis of the Thionucleoside Core

The formation of the thionucleoside "warhead" is a more complex process involving a larger suite of enzymes from the abm cluster. The assembly involves the modification of a nucleoside scaffold and the attachment of a unique thio-sugar moiety.

The key enzymes implicated in this part of the pathway include:

-

AbmH, AbmD, AbmF, AbmK, and AbmJ : These enzymes are believed to be responsible for the sequential construction of the thionucleoside core.[3]

-

AbmE and AbmI : These enzymes carry out tailoring modifications of the thionucleoside moiety.[3] Specifically, AbmI has been characterized as a methyltransferase responsible for the N3-methylation of the cytosine base.[2]

-

AbmG : This enzyme, a homolog of deoxycytidine kinase, is proposed to be involved in the formation of an early intermediate in the pathway.[3]

The following diagram outlines the proposed biosynthetic pathway for the thionucleoside core.

Assembly of the Final Albomycin Congeners

The final step in albomycin biosynthesis is the coupling of the ferrichrome siderophore to the thionucleoside core. This is followed by tailoring reactions that give rise to the different albomycin congeners. The order of these final steps is still under investigation.

Quantitative Data

Currently, there is limited publicly available quantitative data on the enzyme kinetics and yields of intermediates in the albomycin biosynthetic pathway. The specific activities for the methyltransferase AbmI with 2′-deoxyribosyl cytidine and 2′-deoxyribosyl-5-methylcytidine as substrates have been calculated to be approximately 50 M⁻¹s⁻¹ and 48 M⁻¹s⁻¹, respectively.[1] In optimized fed-batch fermentation, the production of albomycin by Streptomyces griseus can be increased to 25 mg/l.[1] A bioassay for albomycin quantification has a detection limit of about 2 ng in a 20 µl solution, which is noted to be 100 times more sensitive than HPLC quantitation.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the albomycin biosynthetic pathway.

Gene Knockout and Complementation in Streptomyces sp. ATCC 700974

Genetic manipulation of the producing strain is crucial for elucidating gene function. CRISPR/Cas9-mediated genome editing has emerged as a powerful tool for creating targeted gene deletions and modifications in Streptomyces.[4][6][7]

Workflow for CRISPR/Cas9-mediated Gene Knockout:

The general workflow involves the design of a guide RNA (gRNA) specific to the target gene, cloning of the gRNA and Cas9 nuclease into an appropriate vector, transformation of the construct into E. coli for propagation, and subsequent transfer to Streptomyces sp. ATCC 700974 via conjugation.[6] Selection of exconjugants followed by PCR and sequencing is used to verify the desired genetic modification.[6]

For complementation studies, the wild-type gene is cloned into an appropriate expression vector and introduced into the mutant strain to restore the production of albomycin, confirming the gene's role in the pathway.

Heterologous Expression and Purification of Abm Enzymes

To characterize the function of individual enzymes in the albomycin pathway, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli or a model Streptomyces strain like S. coelicolor or S. lividans.[8][9]

General Protocol for Heterologous Expression and Purification:

-

Cloning: The abm gene of interest is amplified by PCR and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Transformation: The expression construct is transformed into the chosen expression host.

-

Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography, followed by further purification steps like size-exclusion chromatography if necessary.[9]

In Vitro Enzyme Assays

Once a pure Abm enzyme is obtained, its catalytic activity can be assessed in vitro. The specific assay conditions will vary depending on the enzyme's function. For example, the activity of the methyltransferase AbmI was confirmed by incubating the purified enzyme with its putative substrate (cytidine) and the methyl donor S-adenosyl-L-methionine (SAM), followed by analysis of the product by HPLC.[10]

Analysis of Albomycin Congeners and Intermediates by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the detection, identification, and quantification of albomycin congeners and their biosynthetic intermediates from fermentation broths or in vitro reactions.[11]

General HPLC-MS/MS Method Outline:

-

Sample Preparation: Culture supernatants or reaction mixtures are typically clarified by centrifugation and filtration. A protein precipitation step may also be included.[11]

-

Chromatographic Separation: Analytes are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like formic acid.[11]

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.[11]

Conclusion

The elucidation of the albomycin biosynthetic pathway has provided significant insights into the intricate enzymatic machinery responsible for the production of these potent antibiotics. This knowledge opens up avenues for pathway engineering and combinatorial biosynthesis to generate novel albomycin analogs with improved therapeutic properties. Further research is needed to fully characterize the kinetics of all biosynthetic enzymes and to optimize the production of these promising drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ask-force.org [ask-force.org]

- 5. mdpi.com [mdpi.com]

- 6. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 7. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]

- 9. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A rapid and simple HPLC-MS/MS method for the therapeutic drug monitoring of six special-grade antimicrobials in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the "Trojan Horse" Mechanism of Albomycin Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the "Trojan horse" mechanism by which the antibiotic albomycin enters and kills bacterial cells. By mimicking a natural iron-chelating molecule, albomycin effectively hijacks the bacterium's own iron uptake machinery to gain entry, leading to the inhibition of essential cellular processes. This document details the molecular players, transport pathways, and experimental methodologies used to elucidate this fascinating mechanism, offering valuable insights for the development of novel antimicrobial agents.

Introduction: The Sideromycin Strategy

Albomycin is a member of the sideromycin class of antibiotics, which are characterized by a "Trojan horse" mode of action.[1] These compounds consist of an antibiotic moiety covalently linked to a siderophore, a small molecule that bacteria produce and secrete to scavenge for ferric iron (Fe³⁺) in their environment.[2][3] The siderophore component of albomycin is structurally similar to ferrichrome, a fungal siderophore that many bacteria can utilize.[3][4] This structural mimicry allows albomycin to be recognized and actively transported into the bacterial cell through the ferrichrome uptake system.[3][5] Once inside, the antibiotic is cleaved from the siderophore, releasing its toxic "warhead" which inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[2][5] This targeted delivery mechanism results in potent antibacterial activity at very low concentrations.[2][6]

The Molecular Machinery of Albomycin Uptake

The uptake of albomycin is a multi-step process that involves a series of proteins spanning the bacterial cell envelope. While the specific components may vary slightly between bacterial species, the general mechanism is well-conserved, particularly in Gram-negative bacteria like Escherichia coli and has also been characterized in Gram-positive bacteria such as Streptococcus pneumoniae.[1][7]

In Gram-Negative Bacteria (e.g., E. coli):

The transport of albomycin across the outer and inner membranes is mediated by the Fhu (Ferric hydroxamate uptake) system .[5][7] This system is an ATP-binding cassette (ABC) transporter, a class of transporters that utilize the energy of ATP hydrolysis to move substrates across membranes.[7][8] The key components are:

-

FhuA: An outer membrane receptor protein that specifically recognizes and binds the ferrichrome-like siderophore moiety of albomycin.[5][9] The binding of albomycin to FhuA is the first critical step in the uptake process. The crystal structure of FhuA in complex with albomycin has revealed that the antibiotic binds to the same site as ferrichrome.[9][10]

-

FhuD: A periplasmic binding protein that receives albomycin from FhuA and shuttles it across the periplasm to the inner membrane transporter.[1][5]

-

FhuB and FhuG: These are integral membrane proteins that form the channel of the ABC transporter in the cytoplasmic membrane.[7] In S. pneumoniae, FhuG is a transport protein.[7]

-

FhuC: An ATPase located on the cytoplasmic side of the inner membrane that provides the energy for the transport process by hydrolyzing ATP.[7]

In Gram-Positive Bacteria (e.g., S. pneumoniae):

A similar Fhu system is responsible for albomycin uptake. The components include:

-

FhuD: A lipoprotein that binds albomycin.[7]

-

FhuB and FhuG: Transmembrane transport proteins.[7]

-

FhuC: An ATPase.[7]

Mutations in any of the genes encoding these proteins (fhuA, fhuB, fhuC, fhuD, or fhuG) result in resistance to albomycin, highlighting their essential role in its uptake.[1][7]

The Intracellular Fate of Albomycin

Once successfully transported into the cytoplasm, the albomycin molecule is not yet in its active form. The antibiotic warhead, a thioribosyl pyrimidine derivative, is liberated from the siderophore carrier through cleavage by intracellular peptidases, such as PepN in E. coli.[5][11] This cleavage is essential for its antibacterial activity.[12] The released warhead then binds to and inhibits seryl-tRNA synthetase (SerRS) , an enzyme responsible for attaching the amino acid serine to its corresponding tRNA molecule during protein synthesis.[2][5] The inhibition of SerRS leads to a cessation of protein production and ultimately, cell death.[2]

Quantitative Data

The efficiency of the "Trojan horse" mechanism is reflected in the low minimum inhibitory concentrations (MICs) of albomycin against susceptible bacteria.

| Bacterium | MIC (ng/mL) | Reference |

| Streptococcus pneumoniae | 10 | [6][7] |

| Escherichia coli | 5 | [2][6] |

| Staphylococcus aureus | Varies (low μg/mL range) | [4] |

The inhibitory concentration of the isolated antibiotic warhead (SB-217452) against S. aureus is significantly higher (256 μg/ml), demonstrating the critical role of the active transport system in achieving potent antibacterial activity.[7]

Experimental Protocols

The elucidation of the albomycin uptake mechanism has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

5.1. Albomycin Sensitivity Assay (Disk Diffusion Method)

This method is used to determine the susceptibility of a bacterial strain to albomycin and to test for antagonism by competing siderophores.

-

Materials:

-

Bacterial culture (e.g., S. pneumoniae or E. coli)

-

Appropriate growth medium (e.g., THY agar with 5% sheep blood for S. pneumoniae)

-

Sterile filter paper disks (6 mm diameter)

-

Albomycin solution (e.g., 1 μg per disk)

-

Salmycin solution (another sideromycin, as a control)

-

Ferrichrome solution

-

-

Procedure:

-

Prepare an overlay of the bacterial culture by mixing a small aliquot of an overnight culture with molten agar and pouring it onto a solid agar plate.

-

Place a filter paper disk containing albomycin onto the center of the agar plate.

-

To test for antagonism, place a paper strip containing ferrichrome at a right angle to a strip containing albomycin.

-

Incubate the plate at 37°C for 24 hours.

-

Observe the zone of growth inhibition around the albomycin disk. A clear zone indicates susceptibility.

-

In the antagonism test, a reduction in the zone of inhibition where the strips intersect indicates that ferrichrome competes with albomycin for uptake.[7]

-

5.2. Radiolabeled Uptake Assay

This assay directly measures the transport of a substance into bacterial cells using a radiolabeled version of the compound. For studying the Fhu system, radiolabeled ferrichrome (e.g., [⁵⁵Fe³⁺]ferrichrome) is often used as a proxy for albomycin transport due to their shared uptake pathway.

-

Materials:

-

Bacterial cells grown to mid-log phase

-

Radiolabeled substrate (e.g., [⁵⁵Fe³⁺]ferrichrome)

-

Non-radiolabeled albomycin and ferrichrome (for competition experiments)

-

Scintillation counter and vials

-

Membrane filtration apparatus

-

-

Procedure:

-

Harvest and wash the bacterial cells and resuspend them in a suitable buffer.

-

Initiate the uptake experiment by adding the radiolabeled substrate to the cell suspension.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

-

Wash the filter with buffer to remove any non-specifically bound substrate.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For competition experiments, pre-incubate the cells with an excess of non-radiolabeled albomycin or ferrichrome before adding the radiolabeled substrate. A decrease in the uptake of the radiolabeled substrate indicates competition for the same transport system.

-

5.3. In Vitro Binding Assay (Protein Protection Assay)

This assay determines the direct binding of albomycin and other substrates to the isolated periplasmic binding protein, FhuD.

-

Materials:

-

Purified FhuD protein

-

Albomycin, ferrichrome, ferrioxamine B, and salmycin solutions

-

Proteinase K

-

SDS-PAGE apparatus and reagents

-

-

Procedure:

-

Incubate the purified FhuD protein with and without the different substrates (albomycin, ferrichrome, etc.) for a specific time.

-

Add proteinase K to each reaction mixture to initiate proteolytic degradation.

-

Stop the reaction after a defined time by adding a proteinase K inhibitor or by boiling in SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE.

-

The binding of a substrate to FhuD is expected to induce a conformational change that protects the protein from degradation by proteinase K. Therefore, in the presence of a binding substrate, the FhuD band will be more prominent compared to the control with no substrate.[7]

-

Visualizations

Diagram of the Albomycin Uptake Pathway in Gram-Negative Bacteria

Caption: Albomycin uptake pathway in Gram-Negative Bacteria.

Experimental Workflow for Albomycin Sensitivity and Antagonism Assay

Caption: Workflow for sensitivity and antagonism assay.

Logical Relationship of Fhu System Components

Caption: Logical relationship of Fhu system components.

Conclusion and Future Directions

The "Trojan horse" mechanism of albomycin uptake is a prime example of how bacteria's essential nutrient acquisition systems can be exploited for antibiotic delivery. A thorough understanding of this mechanism, from the molecular interactions at the receptor level to the intracellular activation of the antibiotic, is crucial for the development of new siderophore-based antibiotics. Future research in this area could focus on:

-

Expanding the Spectrum: Designing novel siderophore-antibiotic conjugates that can be recognized by a wider range of bacterial iron transporters, thereby increasing their spectrum of activity.

-

Overcoming Resistance: Investigating and overcoming potential resistance mechanisms, such as mutations in the Fhu transport system or efflux pumps that may recognize and expel the antibiotic.[13][14]

-

Rational Design: Utilizing structural biology data of siderophore-receptor complexes to rationally design new conjugates with improved binding affinity and transport efficiency.

The "Trojan horse" strategy remains a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Albomycin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Albomycin Uptake via a Ferric Hydroxamate Transport System of Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. um.es [um.es]

- 10. Crystal structure of the antibiotic albomycin in complex with the outer membrane transporter FhuA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00208A [pubs.rsc.org]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 14. Frontiers | Antibiotics, Resistome and Resistance Mechanisms: A Bacterial Perspective [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of Albomycin Epsilon

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Albomycin epsilon, a naturally occurring sideromycin antibiotic. The information is curated for professionals in scientific research and pharmaceutical development, with a focus on quantitative data, experimental context, and biological mechanism.

Introduction to this compound

This compound is a member of the albomycin family, a group of sideromycins produced by certain strains of Streptomyces, such as Streptomyces griseus.[1] Sideromycins are notable for their "Trojan horse" mechanism of action, where an antibiotic moiety is covalently linked to a siderophore.[1][2] This siderophore component chelates ferric iron (Fe³⁺) and is actively transported into bacterial cells via their own iron uptake systems.[3][4] Once inside the cytoplasm, the antibiotic warhead is cleaved and released, exerting its inhibitory effect.[2][5] Albomycins, including the epsilon variant, are potent inhibitors of bacterial seryl-tRNA synthetase, an essential enzyme in protein synthesis.[3][6][7] This unique delivery mechanism allows them to bypass conventional resistance pathways and exhibit activity against a range of Gram-positive and Gram-negative bacteria.[3][8]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding its stability, solubility, and suitability for formulation and delivery.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₆FeN₁₁O₁₇S | [9] |

| Molecular Weight | 1002.80 g/mol | [9][10] |

| CAS Number | 12676-10-7 | [9] |

| Appearance | Exists in nature as an iron complex. | [11] |

| Solubility | The iron complex is highly soluble in water. | [11] |

| Stability | Albomycin ε is noted to be less stable than other variants like Albomycin δ2. | [12] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published in publicly accessible literature. However, this section outlines the standard methodologies that would be employed for such characterizations.

3.1. Determination of Molecular Weight and Formula

-

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, often coupled with an electrospray ionization (ESI) source.

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule with high precision.

-

Data Interpretation: The exact mass is used to calculate the elemental composition, thereby confirming the molecular formula. For this compound, the expected monoisotopic mass would be compared against the measured mass to validate the formula C₃₆H₅₆FeN₁₁O₁₇S.

-

3.2. Solubility Assessment

-

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate measurement.

-

3.3. Stability Studies

-

Methodology: HPLC-Based Stability Indicating Method

-

Stress Conditions: Solutions of this compound are prepared and subjected to various stress conditions, including different pH levels (e.g., pH 2, 7, 9), temperatures (e.g., 4°C, 25°C, 40°C), and exposure to light.

-

Time Points: Aliquots are taken from each solution at specified time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the intact this compound from its degradation products.

-

Quantification: The percentage of the remaining intact drug is calculated by comparing the peak area at each time point to the initial peak area (time zero). The formation of degradation products can also be monitored. Studies have indicated that Albomycin ε is less stable than other variants like δ2.[12]

-

Mechanism of Action and Transport Pathway

Albomycin's efficacy is intrinsically linked to its "Trojan horse" transport mechanism, which exploits bacterial iron acquisition systems.[2] This pathway allows the antibiotic to accumulate within the bacterial cell at concentrations far exceeding that of the external medium.[13]

4.1. Transport into Gram-Negative Bacteria

The uptake of Albomycin into Gram-negative bacteria like E. coli is a well-studied, multi-step process involving several key proteins.[4][14]

-

Outer Membrane Transport: The Albomycin-Fe³⁺ complex is recognized and bound by the FhuA outer membrane transporter protein.[3][14] This binding event triggers a conformational change, leading to the active transport of the molecule across the outer membrane into the periplasm.[1][4]

-

Periplasmic Shuttling: In the periplasm, the complex is captured by the periplasmic binding protein FhuD.[3][4] FhuD acts as a chaperone, delivering the Albomycin complex to the inner membrane.[4]

-

Inner Membrane Transport: The final translocation into the cytoplasm is mediated by the FhuB/FhuC ATP-binding cassette (ABC) transporter located in the cytoplasmic membrane.[4]

-

Intracellular Activation: Once inside the cytoplasm, the antibiotic moiety is cleaved from the siderophore by cellular peptidases, such as Peptidase N (PepN).[5][14] This releases the active warhead, which then inhibits seryl-tRNA synthetase, halting protein synthesis.[5][6]

Conclusion

This compound is a potent sideromycin antibiotic with a unique mechanism of cellular entry that makes it a promising candidate for overcoming antibiotic resistance. Its physicochemical properties, particularly the high water solubility of its iron complex, are advantageous for biological activity. However, its relative instability compared to other albomycin variants is a critical factor for consideration in drug development. A thorough understanding of its properties, transport pathways, and mechanism of action is essential for the design of new, more stable, and effective siderophore-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sideromycins: tools and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. um.es [um.es]

- 5. The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Albomycin - Wikipedia [en.wikipedia.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. GSRS [precision.fda.gov]

- 11. Albomycin - American Chemical Society [acs.org]

- 12. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sideromycins: tools and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of Albomycin Epsilon by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albomycin epsilon is a member of the albomycin family, a group of naturally occurring sideromycin antibiotics produced by Streptomyces species.[1] These antibiotics are notable for their "Trojan horse" mechanism of action, where they utilize bacterial iron uptake systems to enter the cell.[2][3] this compound is a direct biosynthetic precursor to the more abundant Albomycin delta-2, differing by the absence of a carbamoyl group on the nucleobase.[4] Once inside the bacterial cytoplasm, the siderophore moiety is cleaved by peptidases, releasing the active "warhead" which inhibits seryl-tRNA synthetase, thereby halting protein synthesis.[2][3] This application note provides a detailed protocol for the purification of this compound from a fermentation broth using a multi-step process culminating in high-performance liquid chromatography (HPLC).

Mechanism of Action: The "Trojan Horse" Strategy

Albomycins exploit the bacterial need for iron to facilitate their entry into the cell. The siderophore component of the molecule chelates iron and is recognized by specific receptors on the outer membrane of Gram-negative bacteria, such as FhuA in E. coli.[2][5] The complex is then transported across the outer membrane in a TonB-dependent process.[2][6] In the periplasm, the albomycin-iron complex binds to the periplasmic binding protein FhuD, which shuttles it to the inner membrane ABC transporter, FhuBC, for active transport into the cytoplasm.[2] Once inside the cell, host peptidases cleave the albomycin molecule, releasing the toxic seryl-nucleoside warhead (SB-217452 or its epsilon analogue).[4][7] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), preventing the charging of tRNA with serine and thereby inhibiting protein synthesis.[4]

Caption: "Trojan horse" mechanism of Albomycin uptake and activation.

Experimental Workflow for this compound Purification

The purification of this compound is a multi-step process beginning with the fermentation of a producing Streptomyces strain. The process involves initial capture from the cell-free broth, followed by several chromatographic steps to isolate and purify the target compound.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

1. Fermentation and Initial Sample Preparation

-

Inoculate a suitable production medium with a high-yielding Streptomyces strain. Ferment for 90-100 hours.[4]

-

Harvest the fermentation broth and centrifuge at 14,000 x g for 10 minutes to remove the mycelia.[7]

-

Pass the resulting cell-free broth (approximately 1 liter) through a column packed with XAD4 or XAD7HP resin (20 cm x 2.6 cm).[4]

-

Wash the column with 200 ml of 3% methanol to remove highly polar impurities.[4]

-

Elute the albomycin-containing fraction with 300 ml of 50% methanol.[4]

-

Concentrate the eluate by rotary evaporation to remove the methanol.

-

Lyophilize the remaining aqueous phase to obtain a dry powder.[4]

2. Size-Exclusion Chromatography

-

Dissolve the lyophilized powder in a minimal amount of 25 mM NaCl.

-

Load the sample onto a BioGel P-2 size-exclusion column (95 cm x 2.6 cm) equilibrated with 25 mM NaCl.[4]

-

Elute with 25 mM NaCl at a flow rate of 15 ml/hr.[4]

-

Collect fractions and perform a bioassay (e.g., against E. coli) to identify the bioactive fractions containing albomycins.[4]

-

Pool the active fractions and lyophilize.

3. Preparative and Semi-Preparative HPLC Purification

A multi-step HPLC approach is necessary to separate this compound from other congeners (e.g., delta-2) and impurities. This may involve a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).

Step 3.1: Preparative Reversed-Phase HPLC

-

Dissolve the sample from the size-exclusion step in water with 0.1% trifluoroacetic acid (TFA).

-

Inject the sample onto a preparative RP-HPLC column.

-

Elute the compounds using a linear gradient of mobile phase B.

-

Collect fractions and identify those containing this compound using a bioassay and analytical HPLC with mass spectrometry.

Step 3.2: Semi-Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

For further separation of closely related congeners, a HILIC step can be employed.

-

Dry the bioactive fractions from the RP-HPLC step and dissolve in 65% acetonitrile (ACN).[4]

-

Inject the sample onto a HILIC column.

-

Elute with an isocratic flow of 70% ACN and 30% 20 mM ammonium acetate.[4] Wild-type albomycins typically elute earlier, while less polar analogs like the descarbamoyl-desmethyl-albomycin (related to epsilon) elute later.[4]

-

Collect fractions and analyze for the presence of this compound.

Step 3.3: Final Polishing with Semi-Preparative RP-HPLC

-

Pool the fractions containing this compound from the HILIC step.

-

Dry the sample and redissolve in water with 0.1% TFA.

-

Inject onto a semi-preparative RP-HPLC column for final polishing.

-

Use a shallow gradient of mobile phase B to achieve high resolution.

-

Collect the purified this compound peak.

Data Presentation

The following table summarizes the HPLC conditions for the different stages of purification. Note that specific retention times will vary depending on the exact system, column, and batch.

| Purification Stage | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection | Purity Achieved (Example) |

| Preparative RP-HPLC | YMC CombiPrep ODS-A (5 µm, 20x50 mm)[4] | 0.1% TFA in Water | Methanol | 0-40% B (10 min), 40-95% B (5 min)[4] | 8 ml/min[4] | 270, 306, 430 nm[4] | >80%[4] |

| Semi-Preparative HILIC | PolyHYDROXYETHYL Aspartamide (100 x 4.6 mm)[4] | 20 mM Ammonium Acetate | Acetonitrile | Isocratic 70% B[4] | 0.7 ml/min[4] | 270, 306, 430 nm[4] | - |

| Semi-Preparative RP-HPLC | Phenomenex Synergi 4µ Fusion-RP (80Å, 150 x 4.6 mm)[4] | 0.1% TFA in Water | Acetonitrile | 0-12% B (4 min), 12-27% B (20 min), 27-95% B (2 min)[4] | 1.5 ml/min[4] | 270, 306, 430 nm[4] | >95% |

Conclusion

The purification of this compound from fermentation broth is a complex but achievable process requiring multiple chromatographic techniques. The protocol outlined in this application note, combining solid-phase extraction, size-exclusion chromatography, and multiple HPLC steps, provides a robust framework for obtaining highly purified this compound for research and drug development purposes. The use of both reversed-phase and hydrophilic interaction chromatography is key to resolving the different albomycin congeners and achieving high purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Albomycin-Producing Strain of Streptomyces globisporus subsp. globisporus May Provide Protection for Ants Messor structor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Active transport of an antibiotic rifamycin derivative by the outer-membrane protein FhuA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterization of Albomycin Epsilon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin epsilon (ε) is a member of the albomycin family, a group of naturally occurring sideromycin antibiotics.[1][2] These antibiotics employ a "Trojan horse" strategy to enter bacterial cells by utilizing iron uptake systems.[3] Once inside, they are cleaved by peptidases to release a toxic warhead that inhibits seryl-tRNA synthetase, thereby blocking protein synthesis.[1][3] This unique mechanism of action makes albomycins, including Albomycin ε, promising candidates for combating antibiotic-resistant bacteria.

These application notes provide a detailed overview of the analytical methods for the characterization of Albomycin ε, including protocols for purification, quantification, and structural elucidation.

Physicochemical Properties of Albomycin Congeners

| Property | Albomycin δ1 | Albomycin δ2 | Albomycin ε | Reference |

| Molecular Formula | C36H55FeN10O18S | C37H56FeN11O19S | C36H54FeN10O17S | [3] |

| Monoisotopic Mass (Da) | 1003.27 | 1045.3047 | Not explicitly found | |

| [M+H]+ (m/z) | 1004.5 | 1046.309095 | Not explicitly found | [3][4] |

| Key Structural Difference | N3-methyluracil | N4-carbamoyl-N3-methylcytosine | Lacks the carbamoyl group of δ2 | [1] |

| Stability | Stable | More stable than ε | Unstable in D2O, converts to δ1 | [2] |

I. Chromatographic Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of Albomycin ε. Due to its close structural similarity to other albomycins, methods developed for Albomycin δ2 can be adapted.

Protocol 1: Reversed-Phase HPLC for Analysis and Purification

This protocol is adapted from methods used for Albomycin δ2 and its analogs.[3]

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

Fraction collector

Materials:

-

Column: Phenomenex Synergi 4μ Fusion-RP 80Å (150 x 4.6 mm) or equivalent C18 column.[3]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

-

Sample: Albomycin ε extract or partially purified sample dissolved in Mobile Phase A.

Procedure:

-

Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Injection: Inject the sample onto the column.

-

Elution Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-50% B (linear gradient)

-

25-30 min: 50-95% B (linear gradient)

-

30-35 min: 95% B (isocratic wash)

-

35-40 min: 95-5% B (linear gradient to return to initial conditions)

-

-

Detection: Monitor the elution profile at 270 nm, 306 nm, and 430 nm.[3] Albomycins typically exhibit absorbance at these wavelengths.

-

Fraction Collection: If purifying, collect fractions corresponding to the peak of interest.

-

Post-run: Wash the column with a high concentration of Mobile Phase B and then re-equilibrate to initial conditions.

II. Mass Spectrometry for Identification and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and obtaining structural information about Albomycin ε.

Protocol 2: LC-MS Analysis

Instrumentation:

-

LC-MS system, such as an Agilent 1290 Infinity LC System coupled to a 6230 Accurate-Mass Time-of-Flight (TOF) MS.[1]

LC Conditions:

-

Use the HPLC conditions described in Protocol 1 .

MS Parameters (example for positive ion mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Skimmer Voltage: 65 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 100 - 2000

Data Analysis:

-

Extract the ion chromatogram for the expected [M+H]+ of Albomycin ε.

-

Analyze the mass spectrum to confirm the molecular weight and isotopic distribution.

-

Perform fragmentation (MS/MS) to obtain structural information.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol 3: General NMR Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

-

Dissolve a purified and dried sample of Albomycin ε (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Note that Albomycin ε is unstable in D₂O and can convert to Albomycin δ1.[2] Therefore, prompt analysis at low temperatures is recommended.

NMR Experiments:

-

1D NMR:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

-

Data Analysis:

-

Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and piece together the complete structure of Albomycin ε.

IV. Bioactivity Assessment

A bioassay is used to determine the antimicrobial activity of Albomycin ε.

Protocol 4: Agar Diffusion Bioassay

This protocol is a standard method for assessing the antibacterial activity of diffusible compounds.[1]

Materials:

-

Indicator strain (e.g., Escherichia coli JM109).[1]

-

Luria-Bertani (LB) agar plates.

-

Sterile paper discs or a sterile borer.

-

Purified Albomycin ε solution of known concentration.

-

Positive control (e.g., a known antibiotic like ciprofloxacin).

-

Negative control (solvent used to dissolve the sample).

Procedure:

-

Prepare Inoculum: Grow an overnight culture of the indicator strain. Dilute the culture and add it to molten LB agar. Pour the agar into petri dishes to create a bacterial lawn.

-

Apply Sample: Once the agar has solidified, place sterile paper discs onto the surface or bore wells into the agar.

-

Add Test Compound: Pipette a known volume (e.g., 10 µL) of the Albomycin ε solution, positive control, and negative control onto separate discs or into separate wells.

-

Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 16-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc/well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity.

Minimum Inhibitory Concentrations (MIC) of Albomycins

The following table summarizes the reported MIC values for Albomycin δ1 and δ2 against various bacterial strains. While specific data for Albomycin ε is limited, it is expected to have similar activity.

| Bacterial Strain | Albomycin δ1 MIC (µg/mL) | Albomycin δ2 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| S. pneumoniae ATCC 49619 | 0.015 | 0.015 | 0.125 | [2] |

| S. aureus ATCC 29213 | 0.062 | 0.062 | 0.25 | [2] |

| S. aureus (MRSA) USA300 | 0.125 | 0.125 | 2 | [2] |

| E. coli ATCC 25922 | >128 | >128 | 0.004 | [2] |

| K. pneumoniae ATCC 13883 | >128 | >128 | 0.008 | [2] |

| P. aeruginosa ATCC 27853 | >128 | >128 | 0.25 | [2] |

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the extraction, purification, and characterization of Albomycin ε.

This compound "Trojan Horse" Mechanism of Action

References

- 1. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Study of Albomycin Epsilon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental study of Albomycin epsilon, a member of the sideromycin class of antibiotics. Albomycins employ a "Trojan horse" mechanism, utilizing a siderophore moiety for active transport into bacterial cells, where the antibiotic warhead then inhibits a crucial cellular process.[1][2][3] This document outlines detailed protocols for assessing the antimicrobial activity, cellular uptake, and mechanism of action of this compound.

Introduction to this compound

Albomycins are naturally occurring antibiotics produced by certain species of Streptomyces.[4] They consist of a siderophore, a small molecule with a high affinity for iron, covalently linked to an antibiotic moiety.[1][2] This unique structure allows albomycins to be actively transported into bacterial cells through siderophore uptake systems, thereby overcoming permeability barriers that can limit the efficacy of other antibiotics.[1][3]

This compound is one of the naturally occurring congeners of albomycin, alongside δ1 and δ2.[2] Once inside the bacterial cell, the siderophore is cleaved, releasing the antibiotic warhead, which has been identified as an inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme in protein biosynthesis.[5][6] This targeted delivery and potent inhibition of a vital cellular function make this compound a promising candidate for further investigation and development, particularly in the context of rising antimicrobial resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes representative MIC values for Albomycin δ2, a closely related and well-studied congener, to provide a comparative baseline. It is important to note that the activity of this compound may differ and should be determined experimentally.

| Bacterial Strain | Albomycin δ2 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Penicillin G MIC (µg/mL) |

| Streptococcus pneumoniae ATCC 49619 | 0.015 | 0.125 | 0.25 | 0.015 |

| Staphylococcus aureus USA300 NRS384 (MRSA) | 0.125 | 2 | 1 | >16 |